Cas no 1521847-24-4 (2-(2,4-difluorophenyl)prop-2-en-1-amine)

2-(2,4-difluorophenyl)prop-2-en-1-amine 化学的及び物理的性質
名前と識別子
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- 2-(2,4-difluorophenyl)prop-2-en-1-amine
- EN300-1805130
- 1521847-24-4
-
- インチ: 1S/C9H9F2N/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4H,1,5,12H2
- InChIKey: GRWCPIZROASNLS-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1C(=C)CN)F
計算された属性
- せいみつぶんしりょう: 169.07030562g/mol
- どういたいしつりょう: 169.07030562g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 26Ų
2-(2,4-difluorophenyl)prop-2-en-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1805130-5.0g |
2-(2,4-difluorophenyl)prop-2-en-1-amine |
1521847-24-4 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1805130-10.0g |
2-(2,4-difluorophenyl)prop-2-en-1-amine |
1521847-24-4 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1805130-0.05g |
2-(2,4-difluorophenyl)prop-2-en-1-amine |
1521847-24-4 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1805130-2.5g |
2-(2,4-difluorophenyl)prop-2-en-1-amine |
1521847-24-4 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1805130-5g |
2-(2,4-difluorophenyl)prop-2-en-1-amine |
1521847-24-4 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1805130-0.25g |
2-(2,4-difluorophenyl)prop-2-en-1-amine |
1521847-24-4 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1805130-0.1g |
2-(2,4-difluorophenyl)prop-2-en-1-amine |
1521847-24-4 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1805130-10g |
2-(2,4-difluorophenyl)prop-2-en-1-amine |
1521847-24-4 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1805130-0.5g |
2-(2,4-difluorophenyl)prop-2-en-1-amine |
1521847-24-4 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1805130-1.0g |
2-(2,4-difluorophenyl)prop-2-en-1-amine |
1521847-24-4 | 1g |
$986.0 | 2023-06-02 |
2-(2,4-difluorophenyl)prop-2-en-1-amine 関連文献
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Saikat Das,Teng Ben Dalton Trans., 2018,47, 7206-7212
2-(2,4-difluorophenyl)prop-2-en-1-amineに関する追加情報
2-(2,4-Difluorophenyl)prop-2-en-1-amine: A Comprehensive Overview
The compound with CAS No. 1521847-24-4, commonly referred to as 2-(2,4-difluorophenyl)prop-2-en-1-amine, is a fascinating molecule with significant potential in various fields. This compound is characterized by its unique structure, which includes a difluorophenyl group attached to a propenamine backbone. The presence of fluorine atoms in the phenyl ring introduces interesting electronic and steric properties, making this compound a valuable subject for research and application.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery and material science. The difluorophenyl moiety in this compound is known to enhance the stability and bioavailability of molecules, making it a desirable feature in pharmaceutical applications. Moreover, the propenamine group adds reactivity and flexibility to the molecule, enabling it to participate in various chemical reactions.
The synthesis of 2-(2,4-difluorophenyl)prop-2-en-1-amine involves a multi-step process that typically begins with the preparation of the difluorophenyl precursor. Researchers have explored various methods, including Friedel-Crafts alkylation and coupling reactions, to efficiently synthesize this compound. Recent advancements in catalytic techniques have further optimized the synthesis process, reducing production costs and improving yields.
In terms of pharmacological activity, this compound has shown promising results in preclinical studies. It exhibits selective inhibition against certain enzymes, making it a potential candidate for treating conditions such as inflammation and neurodegenerative diseases. The difluorophenyl group plays a crucial role in modulating the molecule's bioactivity, while the propenamine group contributes to its ability to cross cellular membranes.
Beyond its pharmacological applications, 2-(2,4-difluorophenyl)prop-2-en-1-amine has also found use in material science. Its unique electronic properties make it a suitable candidate for applications in organic electronics and optoelectronics. Researchers are actively exploring its potential as a component in organic light-emitting diodes (OLEDs) and solar cells.
The environmental impact of this compound is another area of interest. Studies have shown that it exhibits low toxicity to aquatic organisms, which is a positive attribute for its safe use in various industrial applications. However, further research is needed to fully understand its long-term environmental effects.
In conclusion, 2-(2,4-difluorophenyl)prop-2-en-1-amine (CAS No. 1521847-24-4) is a versatile compound with a wide range of potential applications. Its unique structure and properties make it an attractive target for researchers across multiple disciplines. As ongoing studies continue to uncover new insights into its capabilities, this compound is poised to play an increasingly important role in both pharmaceutical and materials science industries.
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